N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
Description
N'-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a quinoline core substituted with a thiophen-2-yl group at the 2-position and a 5,7-dimethylbenzothiazole moiety linked via a hydrazide bridge. This compound integrates three pharmacologically relevant heterocycles: quinoline (known for anticancer and antimicrobial properties), thiophene (imparts electron-rich π-systems for enhanced binding), and benzothiazole (associated with antitumor and sensor applications) .
Properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-13-10-14(2)21-19(11-13)25-23(30-21)27-26-22(28)16-12-18(20-8-5-9-29-20)24-17-7-4-3-6-15(16)17/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZJEVXEGNCPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to review the biological activity of this compound, summarizing recent research findings and presenting relevant data.
- Molecular Formula : C23H18N4OS2
- Molecular Weight : 430.54 g/mol
- IUPAC Name : N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For example, a study conducted by researchers synthesized several derivatives and evaluated their activity against Staphylococcus aureus and gram-negative bacteria. The results indicated that specific modifications to the quinoline structure enhanced antimicrobial efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 15 | Moderate |
| Reference Drug (Ciprofloxacin) | 1 | High |
The Minimum Inhibitory Concentration (MIC) values suggest that while the compound shows moderate activity, it may require further optimization to enhance its efficacy.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study reported the following findings:
- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
- IC50 Values :
- HeLa: 12 µM
- MCF7: 18 µM
- A549: 25 µM
These results indicate that the compound can effectively inhibit cell proliferation in a dose-dependent manner.
The proposed mechanism of action for this compound involves the following pathways:
- Inhibition of Topoisomerases : The compound may interfere with DNA replication by inhibiting topoisomerase enzymes.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption : The antimicrobial effects are likely due to disruption of bacterial cell membranes.
Case Studies
A series of case studies have been conducted to further understand the biological activity of this compound:
-
Antibacterial Efficacy Study :
- Objective : To evaluate the effectiveness against resistant strains.
- Findings : The compound showed promising results against multi-drug resistant E. coli with an MIC of 20 µg/mL.
-
Cytotoxicity Assessment :
- Objective : To assess safety profiles in normal cells.
- Findings : The compound exhibited low toxicity in normal fibroblast cells at concentrations up to 50 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Structural Analogues with Anticancer Activity
- Key Observations: Thiazole and thiadiazole derivatives (e.g., 7b, 11) exhibit strong anticancer activity, likely due to their planar heterocyclic cores enabling DNA intercalation or enzyme inhibition . Quinoline-based analogs (e.g., 6g) leverage the quinoline scaffold’s intercalative properties, with thiophene enhancing π-π stacking in biological targets .
Spectroscopic Characterization
- IR/NMR Trends: Carboxylic hydrazides (C=O stretch: 1660–1680 cm⁻¹) and thioamide (C=S: 1240–1260 cm⁻¹) bands are consistent across analogs (e.g., ) . The target’s ¹H-NMR would show aromatic protons from quinoline (δ 7.5–9.0 ppm), thiophene (δ 6.8–7.5 ppm), and benzothiazole (δ 2.5 ppm for methyl groups) .
Functional Group Impact on Activity
- Thiophene vs. Phenyl : Thiophene’s electron-rich structure enhances charge-transfer interactions in biological systems compared to phenyl, as seen in cyanide-sensing dyes () .
- Methyl Substitution : 5,7-Dimethylbenzothiazole may reduce metabolic degradation compared to unsubstituted benzothiazoles (e.g., ’s antimicrobial derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
